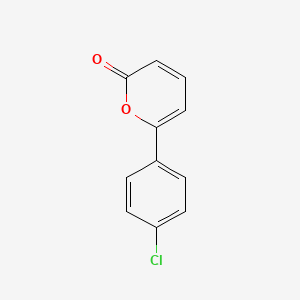

6-(4-Chlorophenyl)pyran-2-one

Description

Properties

IUPAC Name |

6-(4-chlorophenyl)pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-9-6-4-8(5-7-9)10-2-1-3-11(13)14-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJFGMLCKZHERZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC(=C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 6 4 Chlorophenyl Pyran 2 One Analogues

Ring-Opening and Rearrangement Reactions of Pyran-2-ones

The pyran-2-one ring is notably susceptible to reactions that involve the cleavage of the heterocyclic core, often leading to complex rearrangements and the formation of new carbocyclic or heterocyclic systems. clockss.org These transformations are typically initiated by the interaction with nucleophilic reagents.

The presence of multiple electrophilic centers makes 2H-pyran-2-ones vulnerable to nucleophilic attack. clockss.org The course of the reaction is highly dependent on the nature of the nucleophile, the substitution pattern on the pyran-2-one ring, and the reaction conditions. Common nucleophiles include nitrogen-based reagents (ammonia, amines, hydrazines), carbon nucleophiles, and others. clockss.orgepa.govresearchgate.net

For instance, the reaction of 2H-pyran-2-ones with nitrogen nucleophiles can lead to a variety of products. Fused pyran-2-ones, such as 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones, react with ammonia, hydroxylamine (B1172632), or aniline (B41778) to yield the corresponding hexahydroquinolines. clockss.org In the case of non-fused 2H-pyran-2-ones, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a more flexible intermediate after the initial ring opening, which may undergo further reactions rather than immediate cyclization. clockss.org

The interaction of substituted 2H-furo[3,2-b]pyran-2-ones with various N-nucleophiles demonstrates this diversity. nih.gov Aliphatic amines typically lead to condensation products bearing an exocyclic enamine moiety, while dinucleophiles like hydrazines or hydroxylamine cause recyclization through the opening of the furan (B31954) ring, resulting in substituted pyrazol-3-ones or isoxazolones. nih.gov

The fundamental mechanism of ring-opening involves the nucleophilic attack at one of the electrophilic carbon centers of the pyran-2-one ring, primarily C2, C4, or C6. researchgate.netumich.edu The attack at the C2 or C6 position typically leads to the cleavage of the endocyclic C-O bond (lactone ring opening).

A general mechanism for reactions with nitrogen nucleophiles can be illustrated as follows:

Initial Attack: The nucleophile attacks one of the electrophilic carbons. For example, attack at C6 of a pyran-2-one derivative like dehydroacetic acid by guanidine (B92328) or thiourea (B124793) is catalyzed by a base. researchgate.net

Ring Opening: This initial attack leads to the opening of the pyran ring, forming an open-chain intermediate. clockss.orgresearchgate.net

Rearrangement and Cyclization: The flexible intermediate can then undergo intramolecular cyclization. The specific pathway depends on the functional groups present. For example, the intermediate might cyclize to form a new heterocyclic system, such as a pyridine (B92270), pyrimidine (B1678525), or pyrazole. researchgate.netepa.govresearchgate.net

Elimination/Aromatization: Subsequent elimination of a small molecule, such as water or carbon dioxide, often occurs to yield a stable aromatic or heteroaromatic product. researchgate.net

A specific example is the hydride-induced cleavage of the C–O bond in the pyran ring of 2-pyranylidene carbene complexes, which proceeds through ring closure of an unsaturated acylmetalate intermediate followed by reductive elimination. rsc.org

Electrophilic and Nucleophilic Sites of Reactivity on the Pyran-2-one Core

The reactivity of the pyran-2-one nucleus is dictated by a well-defined distribution of electron density, creating distinct sites for both electrophilic and nucleophilic attack.

Electrophilic Sites: The 2H-pyran-2-one ring possesses three primary electrophilic centers due to the electron-withdrawing effect of the carbonyl group and the ring oxygen atom. clockss.orgepa.govresearchgate.net These sites are highly susceptible to attack by nucleophiles. umich.edu

C2 (Carbonyl Carbon): As a lactone carbonyl, this carbon is a classic electrophilic site.

C6: This position is part of an α,β-unsaturated system and is activated by the ring oxygen, making it a prime target for Michael-type addition.

C4: This carbon is also part of the conjugated system and can be attacked by nucleophiles.

The relative reactivity of these sites can be influenced by the substituents present on the ring. epa.govresearchgate.net

Nucleophilic Sites: While the ring is predominantly electrophilic, certain positions can exhibit nucleophilic character.

C3 and C5: These positions are analogous to the α- and γ-positions of an enolate and can react with electrophiles, demonstrating the "aromatic-like" nature of the pyran-2-one system in some reactions. clockss.org Electrophilic substitution reactions such as nitration, sulfonation, and halogenation typically occur at the C3 and C5 positions. clockss.org

C5 (in specific derivatives): In derivatives like dehydroacetic acid, the C5 position is considered a nucleophilic center. researchgate.net

Table 1: Reactivity Sites of the 2H-Pyran-2-one Core

| Position | Type of Reactivity | Common Reactants |

| C2 | Electrophilic | Nucleophiles (e.g., amines, hydrazines) |

| C3 | Nucleophilic | Electrophiles (e.g., halogens, nitrating agents) |

| C4 | Electrophilic | Nucleophiles (e.g., Michael donors) |

| C5 | Nucleophilic | Electrophiles |

| C6 | Electrophilic | Nucleophiles (e.g., Michael donors, amines) |

Derivatization Reactions and Heterocyclic Annulation

The versatile reactivity of the pyran-2-one core allows for its use as a scaffold to construct a wide array of more complex molecular architectures, particularly fused heterocyclic systems. researchgate.netresearchgate.net

Pyran-2-ones are excellent precursors for synthesizing fused heterocycles through reactions that often involve initial ring-opening followed by intramolecular cyclization. researchgate.net These reactions, known as ring transformations, provide convenient routes to diverse heterocyclic systems. clockss.org

Reaction with Dinucleophiles: Reagents with two nucleophilic centers, such as o-phenylenediamine (B120857), o-aminothiophenol, or hydrazine derivatives, are commonly used. researchgate.net For example, reaction with o-phenylenediamine can lead to the formation of fused quinoxaline (B1680401) derivatives. researchgate.net

Annulation Reactions: Pyran-2-ones can undergo annulation reactions to build new rings onto the existing core. N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation of enolizable ketones with alkynyl esters is a modern method for constructing functionalized 2H-pyran-2-ones. nih.govacs.orgresearchgate.net

Synthesis of Pyrano[2,3-c]pyrazoles: A three-component reaction involving an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile (B47326) yields 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, demonstrating the construction of a pyran ring fused to a pyrazole. nih.gov

The interaction of pyran-2-ones with sulfur-containing nucleophiles and reagents leads to the formation of sulfur-containing heterocycles or thionated derivatives.

Thienopyranone Synthesis: 4-Sulfanyl-6-methylpyran-2-one, prepared from its corresponding 4-tosyloxy derivative, can be reacted with 1-aryloxy-4-chlorobut-2-ynes. The resulting intermediates undergo a clockss.orgepa.gov-sigmatropic rearrangement and subsequent intramolecular cyclization to produce thienopyranone systems. researchgate.net

Thionation Reactions: Reagents like Lawesson's reagent are used to convert the carbonyl oxygen of the pyran-2-one into a thiocarbonyl (thione). rsc.orgyoutube.com Density functional theory (DFT) studies have investigated the reactivity of 2H-pyran-2-thione and 2H-thiopyran-2-one (where the ring oxygen is replaced by sulfur) in cycloaddition reactions. These studies show that 2H-thiopyran-2-one reacts significantly faster than its oxygen-containing counterpart in inverse-electron-demand Diels-Alder (IEDDA) reactions with strained alkynes, a difference attributed to lower distortion energy. rsc.org

Reaction with o-Aminothiophenol: This dinucleophile can react with the pyran-2-one core to form fused 1,5-benzothiazepine (B1259763) or 1,4-benzothiazine systems, depending on the reaction pathway after the initial nucleophilic attack and ring-opening. researchgate.net

Table 2: Examples of Derivatization and Annulation Reactions

| Pyran-2-one Starting Material | Reagent(s) | Product Type | Reference |

| 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dione | Aniline | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline | clockss.org |

| Dehydroacetic acid (DHA) | Guanidine | Pyrimidine derivative | researchgate.net |

| 4-Tosyloxypyran-2-one | 1. NaSH; 2. 1-Aryloxy-4-chlorobut-2-yne | Thienopyranone | researchgate.net |

| Aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, Malononitrile | DABCO (catalyst) | Pyrano[2,3-c]pyrazole | nih.gov |

| 2H-Pyran-2-one | Lawesson's Reagent | 2H-Pyran-2-thione | rsc.org |

Role of the 4-Chlorophenyl Moiety in Influencing Reactivity

The reactivity of 6-(4-chlorophenyl)pyran-2-one and its analogues is significantly modulated by the electronic properties of the 4-chlorophenyl substituent attached at the C6 position of the pyranone ring. This substituent exerts its influence primarily through a combination of inductive and resonance effects, which alters the electron density distribution across the heterocyclic system, thereby affecting its susceptibility to various chemical transformations.

The 4-chlorophenyl group is generally considered to be an electron-withdrawing group. The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the phenyl ring and, consequently, from the pyran-2-one core. While chlorine also possesses lone pairs of electrons that can be donated via the resonance effect (+R), this effect is weaker than its inductive pull, especially from the para position. The net result is a deactivation of the aromatic ring and a modification of the electronic character of the pyran-2-one system. pharmacy180.com

This electron-withdrawing nature of the 4-chlorophenyl moiety enhances the electrophilicity of the pyran-2-one ring. The carbons within the ring, particularly C2 (the carbonyl carbon) and C6, become more electron-deficient and thus more susceptible to attack by nucleophiles. This can influence the rates and outcomes of various reactions, such as addition-elimination sequences, ring-opening reactions, and cycloaddition reactions. For instance, in base-catalyzed reactions, the presence of the 4-chlorophenyl group can facilitate the initial nucleophilic attack that initiates a reaction cascade. acs.org

The influence of the aryl substituent at the C6 position is evident in the synthesis of various 2-oxo-2H-pyran-3-carbonitrile derivatives. The yields of these reactions can be correlated with the electronic nature of the substituent on the phenyl ring.

| Compound | Aryl Group (Ar) | Yield (%) | Electronic Effect of Substituent |

|---|---|---|---|

| 3a | C6H5 | 85 | Neutral |

| 3b | 4-CH3C6H4 | 82 | Electron-donating |

| 3c | 4-OCH3C6H4 | 80 | Strongly electron-donating |

| 3d | 4-ClC6H4 | 92 | Electron-withdrawing |

| 3e | 4-BrC6H4 | 90 | Electron-withdrawing |

As shown in Table 1, the presence of an electron-withdrawing group, such as a chloro (Cl) or bromo (Br) substituent at the para-position of the phenyl ring, leads to higher yields in the synthesis of the corresponding pyranone derivatives compared to analogues with electron-donating groups like methyl (CH3) or methoxy (B1213986) (OCH3). acs.org This suggests that the increased electrophilicity of the starting material, an α-aroylketene dithioacetal, due to the 4-chlorophenyl group, facilitates the domino reaction sequence leading to the final product. acs.org

Furthermore, the 4-chlorophenyl moiety plays a crucial role in stabilizing intermediates formed during mechanistic transformations. In reactions that proceed through intermediates with developing negative charge, the electron-withdrawing nature of the 4-chlorophenyl group can provide stabilization, thereby lowering the activation energy of the rate-determining step. pharmacy180.com Conversely, it would destabilize any intermediates with a developing positive charge. pharmacy180.com This effect is critical in multicomponent reactions where the this compound scaffold is constructed or used as a building block for more complex heterocyclic systems, such as pyrano[2,3-c]pyrazoles. nih.govdundee.ac.uk

Computational and Theoretical Investigations of this compound

The study of this compound, a molecule featuring a pyran-2-one core linked to a chlorophenyl group, offers a compelling case for the application of computational chemistry. These theoretical methods provide deep insights into molecular structure, stability, and reactivity that are often difficult to obtain through experimental means alone. This article explores the theoretical framework for understanding this compound through various computational techniques.

Computational and Theoretical Investigations of 6 4 Chlorophenyl Pyran 2 One

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For 6-(4-chlorophenyl)pyran-2-one, these methods can elucidate its three-dimensional structure, the planarity of its ring systems, and the rotational barrier between the pyranone and chlorophenyl rings. Such calculations are typically initiated by constructing an input structure and optimizing its geometry to find the lowest energy conformation.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. In the case of pyran-2-one derivatives, keto-enol tautomerism can be a key area of investigation. researchgate.netresearchgate.net

DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can be employed to determine the relative energies, enthalpies, and Gibbs free energies of potential tautomers of this compound. aip.orgchemsrc.com For instance, a hydroxyl tautomer, 6-(4-chlorophenyl)-2-hydroxypyran, could be compared to the parent ketone form. Studies on similar heterocyclic systems have shown that the relative stability of tautomers can be significantly influenced by both the inherent molecular structure and the solvent environment. researchgate.netchemsrc.com In the gas phase, one tautomer might be more stable, but the presence of a solvent can shift the equilibrium by preferentially stabilizing a more polar form. researchgate.net

Table 1: Illustrative DFT-Calculated Relative Energies for Tautomers of a Pyran-2-one System This table presents hypothetical data based on typical findings for pyran-2-one derivatives to illustrate the expected outcomes for this compound.

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Water |

|---|---|---|---|

| Keto (pyran-2-one) | B3LYP/6-311++G(d,p) | 0.00 (Reference) | 0.00 (Reference) |

The transition state connecting the tautomers can also be located using DFT, allowing for the calculation of the activation energy barrier for the tautomerization process. This provides insight into the kinetic stability and the rate of interconversion between the forms. researchgate.net

Vibrational analysis using quantum chemical methods is a crucial tool for interpreting and predicting infrared (IR) and Raman spectra. sciensage.infonih.govnih.gov Following a geometry optimization with a method like DFT, a frequency calculation can be performed. This calculation yields the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration of the molecule.

For this compound, this analysis would predict the frequencies for key functional groups, such as the C=O stretching of the lactone, C=C stretching vibrations within the pyranone and phenyl rings, and the C-Cl stretching mode. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. sciensage.info

A detailed assignment of each vibrational mode can be achieved by examining the potential energy distribution (PED). sciensage.info This correlation between theoretical and experimental spectra helps confirm the molecular structure and provides a deeper understanding of the vibrational properties of the molecule. nih.govnih.gov

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound This table illustrates expected vibrational modes and their calculated frequencies based on studies of similar compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) | Assignment (PED) |

|---|---|---|---|

| C=O Stretch | 1725 | ~1720 (FTIR) | 95% C=O |

| Aromatic C=C Stretch | 1605 | ~1600 (Raman) | 85% Phenyl C=C |

| Pyran C=C Stretch | 1550 | ~1545 (Raman) | 80% Pyran C=C |

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods allow for the calculation of various descriptors that can predict how and where a molecule might react.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom of the pyran-2-one ring, identifying it as a primary site for electrophilic attack or hydrogen bonding. amrita.edu The hydrogen atoms of the phenyl ring would exhibit positive potential (blue), while the regions above and below the π-systems of the aromatic rings would also show some negative character. researchgate.netresearchgate.net Such maps are crucial for understanding intermolecular interactions. amrita.edu

The local ionization energy, calculated on the molecular surface, provides a quantitative measure of the energy required to remove an electron from any point on that surface. It is a powerful descriptor of reactivity, where lower ionization energies indicate sites that are more susceptible to electrophilic attack.

Computational studies on other 2H-pyran-2-one analogues have utilized average local ionization energy to identify reactive sites. amrita.edumdpi.com For this compound, these calculations would likely pinpoint the oxygen atoms and the π-electron systems of the benzene (B151609) ring as having the lowest local ionization energies, thereby marking them as the most reactive regions for interactions with electrophiles. amrita.edumdpi.com

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations typically focus on single, static molecules (often in a vacuum or with an implicit solvent model), molecular dynamics (MD) simulations provide a way to study the behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules based on a classical force field. nih.govrsc.org

An MD simulation of this compound, either in a pure condensed phase or in a solution, could reveal important information about its intermolecular interactions. nih.govrsc.org For example, simulations could show how molecules of this compound aggregate, with a tendency for π-stacking between the aromatic rings. nih.gov The orientation of the chlorophenyl group relative to the pyranone ring and the dynamics of this rotation could be observed. When simulated in a solvent like water, MD can illustrate how solvent molecules arrange around the solute and form hydrogen bonds, particularly with the carbonyl oxygen. amrita.edumdpi.com These simulations are invaluable for understanding the compound's behavior in a realistic chemical environment. rsc.orgrsc.org

Solvent Interaction Analysis

Detailed computational analysis of the interaction of this compound with various solvents, including calculations of solvation free energy and analysis of solute-solvent interaction energies, is not available in the reviewed scientific literature.

Hydrogen Bonding Network Characterization

Specific computational studies characterizing the hydrogen bonding network of this compound, including the identification of potential hydrogen bond donors and acceptors and the energetics of these interactions, have not been reported.

Computational Predictions of Reaction Pathways and Energetics

While computational studies on the reaction pathways of other pyran-2-one derivatives exist chemrxiv.orgresearchgate.net, a specific computational investigation detailing the reaction pathways, transition states, and activation energies for reactions involving this compound is not documented in the available literature.

Structure Activity Relationship Sar Studies of Pyran 2 One Derivatives Bearing Chlorophenyl Substituents

Impact of Substitution Pattern on Biological Activity

The biological activity of pyran-2-one derivatives is significantly influenced by the nature and position of substituents on the core structure. SAR studies have demonstrated that specific substitution patterns are key to modulating the potency and selectivity of these compounds for various biological targets.

For instance, in a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, the substitution at the fourth position of the phenyl ring attached to the pyran ring caused notable deviations in the signals observed in 13C{1H}-NMR spectroscopy, indicating an electronic effect of the substituent on the pyran scaffold. nih.gov This highlights the sensitivity of the electronic environment of the pyran-2-one system to substituent changes, which in turn can affect interactions with biological macromolecules.

Furthermore, research on other heterocyclic systems bearing a chlorophenyl group, such as quinolin-2(1H)-one derivatives, has provided analogous insights. A study on 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives revealed that most of the synthesized compounds exhibited potent anti-hepatitis B virus (HBV) activity. nih.gov This suggests that the presence of a chlorophenyl group, in combination with other substituents, is a favorable feature for this specific biological activity.

The following table summarizes the impact of different substitution patterns on the biological activity of pyran-2-one and related heterocyclic derivatives:

| Scaffold | Substituent(s) | Biological Activity | Reference |

| Pyrano[2,3-c]pyrazole | N-(4-chlorophenyl) | Anti-glioma, AKT2/PKBβ inhibition | nih.gov |

| Quinolin-2(1H)-one | 6-chloro, 4-(2-chlorophenyl), 3-(2-hydroxyethyl) | Anti-HBV | nih.gov |

| Pyran | 2-amino-4-(2,6-dichlorophenyl)-3-cyano-5-oxo | Pseudomonas aeruginosa biofilm inhibition | researchgate.net |

| Pyranenamine | R1 = R3 = NHCO(CHOH)2H, R2 = H | Antiallergic | nih.gov |

Role of the 4-Chlorophenyl Group in Receptor/Enzyme Interactions

The 4-chlorophenyl group plays a multifaceted role in the interaction of pyran-2-one derivatives with their biological targets, which can include both receptors and enzymes. Its contribution can be attributed to a combination of steric, electronic, and hydrophobic factors.

The chlorine atom, being an electron-withdrawing group, can modulate the electronic distribution of the entire molecule. icm.edu.pl This alteration in polarity and reactivity can enhance the compound's ability to engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in the binding pocket of a receptor or the active site of an enzyme. icm.edu.pl

In the context of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a CB1 cannabinoid receptor antagonist, it is proposed that the C5 aromatic ring (the 4-chlorophenyl group) occupies a unique region in space that may contribute to its antagonist activity. nih.gov This suggests a specific steric role for the 4-chlorophenyl moiety in orienting the molecule within the binding site to prevent the conformational changes required for receptor activation.

Furthermore, the lipophilicity imparted by the chlorophenyl group can be crucial for membrane permeability, allowing the compound to reach its intracellular targets. For example, the enhanced anticancer activity of certain chlorophenyl-substituted pyrazolone (B3327878) derivatives is attributed in part to the increased lipophilicity facilitating cell membrane penetration. icm.edu.pl

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyran-2-ones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This approach is valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

For pyran-2-one derivatives and related compounds, QSAR studies have been instrumental in their development. For example, QSAR techniques played a major role in the development of antiallergic pyranenamines. nih.gov Graphical analysis of initial data suggested that increasing the hydrophilicity of substituents could enhance potency, leading to the synthesis of significantly more active compounds. nih.gov

A typical QSAR model takes the form of an equation: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

The predictors in these models can include a wide range of molecular descriptors, such as:

Electronic properties: Dipole moment, HOMO/LUMO energies. biolscigroup.us

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

In a study on 2-thioarylalkyl benzimidazole (B57391) derivatives, a QSAR model was developed using the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge (q-) as descriptors. biolscigroup.us The resulting model showed a high coefficient of determination (R² = 0.917), indicating a strong correlation between these descriptors and the observed anthelmintic activity. biolscigroup.us

The following table provides an overview of QSAR applications in the development of pyran-2-one and similar heterocyclic compounds:

| Compound Class | Biological Activity | Key Descriptors/Findings | Reference |

| Pyranenamines | Antiallergic | Increased substituent hydrophilicity enhances potency. | nih.gov |

| 2-Thioarylalkyl Benzimidazoles | Anthelmintic | Dipole moment, EHOMO, smallest negative charge. | biolscigroup.us |

| Carbonyl Thiourea (B124793) Derivatives | Anti-amoebic | GA-PLS model with good predictive ability. | analis.com.my |

Mechanistic Insights from SAR Studies on In Vitro Biological Activities

Structure-activity relationship studies provide valuable mechanistic insights into how pyran-2-one derivatives exert their biological effects at a molecular level. By systematically modifying the chemical structure and observing the corresponding changes in in vitro activity, researchers can infer the key interactions and pathways involved.

For instance, in the case of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, compound 4j was identified as a potent inhibitor of the kinase AKT2/PKBβ. nih.gov This finding provides a direct link between the chemical structure and a specific molecular target, suggesting that the anti-glioma activity of this compound series is mediated, at least in part, through the inhibition of the AKT signaling pathway. nih.gov

Similarly, studies on pyran derivatives as biofilm inhibitors for Pseudomonas aeruginosa have revealed that their mechanism of action is specific to the pseudomonas quinolone signal (PQS) pathway. researchgate.net Certain derivatives were found to inhibit the expression of pqsA-gfp and the production of pyocyanin, a PQS-regulated virulence factor, without affecting bacterial growth. researchgate.net This indicates a targeted disruption of the quorum-sensing system rather than broad-spectrum toxicity.

The table below details mechanistic insights gained from SAR studies of pyran-2-one derivatives and related compounds.

| Compound Series | In Vitro Activity | Mechanistic Insight | Reference |

| N-(4-chlorophenyl) pyrano[2,3-c]pyrazoles | Anti-glioma | Inhibition of AKT2/PKBβ kinase. | nih.gov |

| 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives | P. aeruginosa biofilm inhibition | Specific inhibition of the PQS quorum sensing pathway. | researchgate.net |

| 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives | Anti-HBV | Enhancement of HBV ENI and ENII transcript activity. | nih.gov |

These examples underscore the power of SAR studies not only in optimizing the potency of drug candidates but also in elucidating their fundamental mechanisms of action, which is a critical step in the development of novel therapeutics.

Pharmacological Relevance and in Vitro Biological Activities of Pyran 2 Ones with 4 Chlorophenyl Moieties

Anticancer Activities in Cellular Models

Derivatives containing the pyran ring fused or substituted with a 4-chlorophenyl group have demonstrated significant potential as anticancer agents in various laboratory studies. Their activity is often linked to the inhibition of cell growth, induction of programmed cell death, and interference with key signaling pathways crucial for cancer cell survival.

Inhibition of Cancer Cell Proliferation In Vitro

The antiproliferative effects of pyran-based compounds with 4-chlorophenyl substituents have been evaluated against several human cancer cell lines. A notable example is found in a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. Current time information in Bangalore, IN.nih.gov Within this series, compound 4j , which incorporates a 4-chlorophenyl group, has shown potent growth-inhibitory properties against glioblastoma cell lines. Current time information in Bangalore, IN.nih.gov Specifically, it exhibited significant efficacy in both 2D cell cultures and more complex 3D neurosphere models derived from primary patient glioblastoma stem cells. Current time information in Bangalore, IN.nih.gov This indicates its ability to effectively target the cancer cell population and inhibit its proliferation.

Furthermore, studies on other related 4H-pyran structures have reinforced the anticancer potential of this class of compounds. For instance, certain 4H-pyran derivatives have been shown to possess cytotoxic activity against human colorectal cancer (HCT-116) cells. nih.gov

Table 1: In Vitro Antiproliferative Activity of 4-Chlorophenyl-Containing Pyran Derivatives

| Compound | Derivative Class | Cancer Cell Line | Activity | Reference |

| Compound 4j | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole | Glioblastoma | Potent growth inhibition | Current time information in Bangalore, IN., nih.gov |

| Compound 4j | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole | Primary patient-derived glioma stem cells (3D neurospheres) | Inhibition of neurosphere formation | Current time information in Bangalore, IN., nih.gov |

| 4H-pyran derivatives | 4H-Pyran | HCT-116 (Colorectal) | Cytotoxic activity | nih.gov |

Kinase Inhibition Profiles and Target Identification (e.g., AKT2/PKBβ)

To understand the molecular basis of their anticancer activity, specific molecular targets of these compounds have been investigated. A significant finding is the identification of the serine/threonine-protein kinase AKT2 (also known as Protein Kinase B beta or PKBβ) as a direct target for N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. Current time information in Bangalore, IN.nih.gov

The AKT signaling pathway is a major oncogenic pathway that is frequently dysregulated in many cancers, including glioma, promoting cell survival, proliferation, and resistance to therapy. Current time information in Bangalore, IN.nih.gov Compound 4j was screened against a panel of 139 different kinases and demonstrated a high degree of specificity in inhibiting AKT2. Current time information in Bangalore, IN.dundee.ac.uk This targeted inhibition disrupts the aberrant signaling that cancer cells rely on for their growth and survival.

Table 2: Kinase Inhibition Profile of Compound 4j

| Compound | Target Kinase | Activity | IC₅₀ Value | Reference |

| Compound 4j | AKT2/PKBβ | Inhibition | 12 µM | Current time information in Bangalore, IN. |

| Compound 4j | AKT1/PKBα | Inhibition | 14 µM | Current time information in Bangalore, IN. |

Antimicrobial Activities In Vitro

In addition to their anticancer properties, pyran-based structures are being explored for their ability to combat microbial pathogens. The inclusion of halogenated phenyl rings, such as the 4-chlorophenyl group, can influence the antimicrobial spectrum and potency.

Antibacterial Efficacy Against Specific Pathogens

Certain 4H-pyran derivatives have been synthesized and evaluated for their antibacterial effects. nih.gov In a particular study, compounds 4g and 4j from a series of 4H-pyran derivatives demonstrated noteworthy efficacy, particularly against Gram-positive bacteria. nih.gov Their activity was found to be comparable or, in some cases, superior to the standard antibiotic ampicillin (B1664943) when measured by their half-maximal inhibitory concentration (IC₅₀). nih.gov

Table 3: In Vitro Antibacterial Activity of 4H-Pyran Derivatives

| Compound | Class | Activity | Potency vs. Ampicillin | Reference |

| Compound 4g | 4H-Pyran | Inhibition of Gram-positive isolates | Lower IC₅₀ (higher potency) | nih.gov |

| Compound 4j | 4H-Pyran | Inhibition of Gram-positive isolates | Lower IC₅₀ (higher potency) | nih.gov |

Antifungal Properties

While specific studies on the antifungal properties of 6-(4-Chlorophenyl)pyran-2-one are not extensively documented in the reviewed literature, the pyran-2-one scaffold itself is known to be a source of potent antifungal agents. A prominent example is 6-Pentyl-2H-pyran-2-one (6PP) , a natural product that exhibits broad-spectrum antifungal activity against a variety of plant pathogenic fungi, including Aspergillus niger, Aspergillus flavus, and Fusarium oxysporum. nih.gov The established antifungal profile of compounds like 6PP suggests that the pyran-2-one ring is a promising pharmacophore for the development of new antifungal drugs, and that derivatives such as the 4-chlorophenyl substituted version warrant further investigation in this area.

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Key mediators of inflammation include cyclooxygenase (COX) enzymes (COX-1 and COX-2) and nitric oxide (NO). The development of compounds that can selectively inhibit these mediators is a major goal in anti-inflammatory drug discovery. Pyran-2-one derivatives bearing a 4-chlorophenyl group have been investigated for their potential to modulate these inflammatory pathways.

Research into a series of pyranopyrazoles, which feature a pyran ring fused with a pyrazole, has identified compounds with notable anti-inflammatory effects. nih.gov One such derivative, a pyrano[2,3-c]pyrazole containing a 1-(4-chlorophenyl) substituent (compound 27 ), demonstrated significant and selective inhibition of the COX-2 enzyme. nih.gov The COX-2 selectivity index (SI) for this compound was found to be comparable to that of Celecoxib, a well-known selective COX-2 inhibitor. nih.gov This suggests that the pyran-2-one framework with a 4-chlorophenyl substitution can be a promising scaffold for developing new anti-inflammatory agents with potentially fewer gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

In addition to COX inhibition, the modulation of nitric oxide production is another key anti-inflammatory strategy. nih.gov Excessive NO production by inducible nitric oxide synthase (iNOS) contributes to the inflammatory cascade. Studies on compounds containing a 4-chlorophenyl group have shown inhibitory effects on NO production. For instance, the compound 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) was found to significantly reduce the production of nitric oxide in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This anti-inflammatory action in the central nervous system highlights the potential of the 4-chlorophenyl moiety in targeting neuroinflammatory processes. nih.gov

| Compound | Assay | Target | Result | Reference |

|---|---|---|---|---|

| Pyrano[2,3-c]pyrazole derivative (Compound 27) | In vitro enzyme inhibition | COX-1 | IC50 = 1.25 µM | nih.gov |

| Pyrano[2,3-c]pyrazole derivative (Compound 27) | In vitro enzyme inhibition | COX-2 | IC50 = 0.17 µM | nih.gov |

| Pyrano[2,3-c]pyrazole derivative (Compound 27) | In vitro enzyme inhibition | COX-2 Selectivity Index | 7.16 | nih.gov |

| CDMPO | In vitro cell-based assay | Nitric Oxide Production | Significantly attenuated NO production in LPS-stimulated microglia | nih.gov |

Antiviral Activities

The emergence of viral diseases necessitates the continuous search for novel antiviral agents. The pyran-2-one scaffold has been identified as a promising starting point for the development of such agents. nih.gov Various derivatives have been synthesized and tested against a range of viruses, demonstrating the versatility of this chemical class in antiviral research.

One area of investigation has been the inhibition of human immunodeficiency virus (HIV). While specific data on this compound is limited, related pyran-2-one structures have been evaluated. For example, a series of (4-hydroxy-6-phenyl-2-oxo-2H-pyran-3-yl)thiomethanes were designed as nonpeptidic inhibitors of the HIV-1 protease (PR), a critical enzyme for viral replication.

Furthermore, pyran derivatives have shown activity against other types of viruses. A study on 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines revealed potent activity against rhinovirus, the common cold virus. nih.govnih.gov These compounds, which feature a pyran-like ring system, exhibited low 50% inhibitory concentrations (IC₅₀) in plaque reduction assays. nih.govnih.gov For instance, the 6-Chloro and 6-Bromo substituted analogs had a median IC₅₀ of 0.006 µg/mL against 32 rhinovirus serotypes. nih.gov These findings underscore the potential of the pyran scaffold in the development of broad-spectrum antiviral drugs. nih.gov

| Compound Class/Derivative | Virus | Target/Assay | Activity | Reference |

|---|---|---|---|---|

| (4-hydroxy-6-phenyl-2-oxo-2H-pyran-3-yl)thiomethanes | HIV-1 | Protease Inhibition | Identified as nonpeptidic inhibitors | |

| 6-Chloro-2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridine | Rhinovirus | Plaque Reduction Assay | Median IC50 = 0.006 µg/mL | nih.gov |

| 6-Bromo-2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridine | Rhinovirus | Plaque Reduction Assay | Median IC50 = 0.006 µg/mL | nih.gov |

| 6-Methylsulfonyl-2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridine | Rhinovirus | Plaque Reduction Assay | Median IC50 = 0.03 µg/mL | nih.gov |

Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's disease (AD) are characterized by the progressive loss of neurons. One of the key therapeutic strategies for AD is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which leads to an increase in the levels of the neurotransmitter acetylcholine. mdpi.com The pyran scaffold is a component of many compounds investigated for their neuroprotective effects. nih.gov

Various pyran-based heterocyclic compounds, such as xanthone (B1684191) and chromene derivatives, have been evaluated for their ability to inhibit AChE and BuChE. nih.gov For instance, certain xanthone derivatives have shown potent AChE inhibitory activity with IC₅₀ values in the sub-micromolar range. nih.gov One such derivative demonstrated an IC₅₀ value of 0.328 µM for AChE. nih.gov Similarly, other pyran-containing hybrids have been developed as dual inhibitors of both AChE and BuChE. nih.gov A xanthone-alkylbenzylamine hybrid, for example, exhibited IC₅₀ values of 0.85 µM for AChE and 0.59 µM for BuChE. nih.gov

The neuroprotective potential of these compounds is not limited to cholinesterase inhibition. Many also possess antioxidant properties and can modulate other pathways involved in neurodegeneration. nih.gov While direct evidence for the neuroprotective activity of this compound is not yet established, the consistent findings for related pyran derivatives suggest that this compound class warrants further investigation for its potential in treating neurodegenerative disorders. The presence of the 4-chlorophenyl group could further modulate this activity and selectivity towards specific neuronal targets.

| Compound Class/Derivative | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Xanthone derivative (Compound 33) | AChE | 0.328 | nih.gov |

| Xanthone-alkylbenzylamine hybrid (Compound 29) | AChE | 0.85 | nih.gov |

| BuChE | 0.59 | ||

| Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidine (Compound 4l) | AChE | 0.11 | mdpi.com |

| BuChE | 3.4 |

Applications Beyond Biological Activity

Role as Versatile Synthetic Intermediates and Building Blocks

The 2H-pyran-2-one scaffold, including 6-aryl substituted derivatives like 6-(4-chlorophenyl)pyran-2-one, is a powerful and versatile building block in organic synthesis. The pyran-2-one ring is characterized by multiple electrophilic centers, primarily at the C-2, C-4, and C-6 positions, making it highly susceptible to nucleophilic attack. This reactivity allows for a wide array of chemical transformations, including ring-opening and rearrangement reactions, which can be harnessed to construct a multitude of complex molecular architectures.

The reactions of pyran-2-one derivatives with various nucleophiles are particularly productive, often proceeding through a ring-opening mechanism to yield different, and often difficult to obtain, acyclic or new heterocyclic products. For instance, pyran-2-ones are widely used as precursors for synthesizing various aromatic and heteroaromatic systems. Under the influence of nucleophilic reagents such as ammonia, amines, hydrazines, or hydroxylamine (B1172632), the pyran ring can be opened and subsequently reclosed to form a diverse range of five, six, or seven-membered heterocyclic systems. These include, but are not limited to:

Pyrroles and Furans

Pyrazoles and Isoxazoles

Pyridines and Pyridones

Quinolines and Quinoxalines

Benzodiazepines and Benzothiazepines

This synthetic utility is exemplified by the use of dehydroacetic acid (DHA) and triacetic acid lactone (TAL), two well-studied pyran-2-one derivatives, as platform chemicals for producing commercially valuable functional intermediates. The principles governing their reactivity are applicable to other substituted pyran-2-ones, including this compound. For example, multicomponent reactions involving pyrazolone (B3327878) derivatives, aldehydes, and malononitrile (B47326) can efficiently produce complex fused heterocyclic systems like pyrano[2,3-c]pyrazoles. Similarly, 6-aryl-2-oxo-2H-pyran-3-carbonitriles can be synthesized and further modified, demonstrating the utility of the 6-arylpyranone scaffold. This established reactivity underscores the potential of this compound as a key intermediate for generating novel molecular diversity.

Potential in Agrochemical Development

Derivatives of the pyran ring system have attracted attention for their potential applications in agriculture as active ingredients in agrochemicals. Research has demonstrated that various compounds featuring the pyran-2-one core exhibit herbicidal, insecticidal, and fungicidal properties.

Insecticidal Activity: A prominent example is Pyripyropene A, a complex microbial secondary metabolite with a pyran-2-one core, which shows potent insecticidal activity against significant agricultural pests like aphids and whiteflies. The pyridine (B92270) ring, which can be synthesized from pyran-2-one precursors, is the core framework for many neonicotinoid insecticides used to control sucking pests.

Herbicidal Activity: Certain pyran derivatives have been investigated for their ability to control unwanted vegetation. For instance, fused systems known as pyrazolopyrans have been patented for their herbicidal properties. Furthermore, studies on novel 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivatives have identified them as potential herbicides.

Fungicidal and Anti-Pathogen Activity: The compound 6-pentyl-2H-pyran-2-one (6-PP), produced by Trichoderma species, and its analogs are known to be effective against a range of plant pathogens. 6-PP has shown significant efficacy against the plant pathogenic fungus Cylindrocarpon destructans and can induce systemic resistance in plants against viruses like the Tobacco mosaic virus.

Given these findings, the this compound scaffold represents a promising template for the discovery and development of new agrochemical agents.

| Pyran-2-one Derivative Class | Agrochemical Activity | Target Pests/Weeds | Reference(s) |

| Pyripyropene A | Insecticidal | Aphids, Whiteflies | |

| Pyrazolopyrans | Herbicidal | Undesired Vegetation | |

| 4-Hydroxyl-3-phenoxyacetyl-pyran-2-ones | Herbicidal | Various Weeds | |

| 6-Pentyl-2H-pyran-2-one (6-PP) | Fungicidal, Antiviral | C. destructans, Tobacco Mosaic Virus | |

| General Pyran Derivatives | Insecticidal, Herbicidal | Various Pests and Weeds |

Applications in Materials Science

The unique structural and photophysical properties of the pyran-2-one nucleus lend themselves to applications in the field of materials science. These compounds can serve as precursors to larger, functional materials and have been explored for their utility in optical applications.

Pyran-2-ones are considered attractive building blocks for the synthesis of polymers and other functional materials. Their ability to undergo various transformations allows for their incorporation into larger molecular or polymeric structures. The conjugated system within the pyran-2-one ring and its derivatives can impart desirable photophysical properties, making them interesting candidates for materials with specific optical or electronic functions.

A specific and notable application of pyran-2-one derivatives in materials science is in the development of organic light-emitting devices (OLEDs). Research has shown that complex molecules derived from 2H-pyran-2-ones can be used to fabricate light-emitting components. Specifically, dihydrophenanthrenes, which can be synthesized through the ring transformation of 2H-pyran-2-ones, have been successfully utilized in the creation of blue, sky-blue, and green OLEDs. This demonstrates a direct pathway from a simple heterocyclic precursor to a functional component in an advanced material application.

Corrosion Inhibition Properties of Pyran-2-one Derivatives

Recent studies have highlighted the potential of pyran-2-one derivatives to act as effective corrosion inhibitors, particularly for mild steel in acidic environments. This function is attributed to the ability of the molecules to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.

The mechanism of inhibition involves the adsorption of the pyran-2-one compounds onto the steel surface, a process that has been found to follow the Langmuir adsorption isotherm. This adsorption is facilitated by the presence of heteroatoms (oxygen) and pi-electrons in the pyran-2-one ring, which can interact with the vacant d-orbitals of iron atoms. Studies involving electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes

The development of efficient and versatile synthetic methodologies is crucial for the exploration of 6-(4-chlorophenyl)pyran-2-one and its analogs. While established methods for synthesizing pyran-2-ones exist, researchers are continuously seeking novel routes that offer improved yields, scalability, and access to a wider range of derivatives. beilstein-journals.orgbeilstein-journals.org

One area of focus is the use of green chemistry principles to create more environmentally friendly synthetic processes. eurekaselect.com This includes the use of microwave-assisted organic synthesis, reactions in aqueous media or ionic liquids, and solvent-free reactions. eurekaselect.com Such approaches aim to reduce waste, energy consumption, and the use of hazardous reagents.

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is a key objective. This streamlines the synthetic process, saving time and resources. For instance, a one-pot synthesis for 5- to 8-membered cycloalkene-fused pyran-2-one derivatives has been developed, showcasing the potential for efficient construction of complex pyran-2-one systems. umich.edu The exploration of new catalytic systems, including organocatalysis, is also a promising avenue for discovering novel synthetic transformations. eurekaselect.com

Elucidation of Detailed Mechanistic Pathways in Biological Systems

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is fundamental for their development as therapeutic agents. While some pyran-2-one derivatives have been identified as inhibitors of enzymes like HIV reverse transcriptase, the exact binding interactions and the downstream consequences of this inhibition require further detailed investigation. nih.gov

Computational methods, such as molecular docking, play a vital role in predicting how these compounds might interact with their biological targets. nih.gov These in silico studies can guide the design of new derivatives with improved binding affinity and selectivity. For example, docking studies were instrumental in the design of pyranochalcone derivatives as iNOS inhibitors. nih.gov

Further research should focus on identifying the specific cellular pathways modulated by this compound analogs. This could involve a range of techniques, including gene expression profiling, proteomics, and cell-based assays, to build a comprehensive picture of their biological activity.

Rational Design of Pyran-2-one Derivatives with Enhanced Specificity

The principle of rational drug design, which leverages knowledge of a biological target's structure and function, is key to developing pyran-2-one derivatives with improved therapeutic properties. nih.govnih.gov By understanding the structure-activity relationships (SAR), researchers can make targeted modifications to the this compound scaffold to enhance its potency and selectivity for a specific biological target while minimizing off-target effects.

For instance, the synthesis of a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles and their evaluation as kinase inhibitors demonstrates the application of rational design. nih.gov In this study, compound 4j was identified as a promising lead with inhibitory activity against AKT2/PKBβ, a key enzyme in glioma cell signaling. nih.gov However, further medicinal chemistry efforts are needed to optimize this lead compound for improved properties such as blood-brain barrier penetration and solubility. nih.gov

Similarly, the design of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors highlights the importance of the substitution pattern on the central ring for selective activity. nih.gov The presence of an ortho- or para-chlorophenyl group at the 4-position was found to be crucial for potent and selective topoisomerase II inhibition. nih.gov

Exploration of New Application Areas for this compound Analogues

The versatile pyran-2-one scaffold holds promise for a wide range of therapeutic applications. While research has explored their potential as anti-inflammatory, anticancer, and antiviral agents, there is significant scope to investigate their utility in other disease areas. nih.govnih.govexlibrisgroup.com

The structural similarities of some pyran-2-one derivatives to known anticonvulsant drugs suggest that this class of compounds could be explored for the treatment of neurological disorders. For example, novel pyrimidine (B1678525) derivatives containing a 4-chlorophenyl group have shown anticonvulsant activity in animal models. nih.gov

Furthermore, the synthesis of novel pyrano[2,3-d]pyrimidine derivatives from a 4-(4-chlorophenyl)-4H-pyran precursor highlights the potential to create fused heterocyclic systems with diverse biological activities. researchgate.net These new chemical entities could be screened against a broad panel of biological targets to uncover novel therapeutic opportunities. The exploration of these and other potential applications will continue to drive research into the fascinating chemistry and biology of this compound and its analogs.

Q & A

Q. What are the common synthetic routes for 6-(4-Chlorophenyl)pyran-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound derivatives typically involves multicomponent reactions (MCRs) or stepwise condensation. Key strategies include:

- Oxidation/Reduction: Use oxidizing agents like potassium permanganate (KMnO₄) for introducing carbonyl groups or reducing agents like sodium borohydride (NaBH₄) for hydroxyl group formation .

- Solvent and Temperature Control: Refluxing in polar aprotic solvents (e.g., ethanol, dimethylformamide) at 80–100°C enhances reaction efficiency. For example, optimized yields are achieved by maintaining pH neutrality and using catalytic bases like KOH .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Critical techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the 4-chlorophenyl group shows distinct splitting patterns in the aromatic region .

- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretching at ~1710 cm⁻¹ for pyran-2-one rings) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyran-2-one derivatives?

Methodological Answer: Contradictions often arise from assay variability or structural impurities. Strategies include:

- Standardized Bioassays: Replicate studies using established protocols (e.g., broth microdilution for antimicrobial activity) with positive controls like ciprofloxacin .

- Purity Verification: Ensure ≥98% purity via HPLC and cross-validate with NMR to exclude confounding effects from byproducts .

- Structure-Activity Relationship (SAR) Analysis: Compare derivatives (e.g., 6-(4-Chlorophenyl)- vs. 6-phenyl-substituted analogs) to isolate substituent effects .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

Methodological Answer:

- In Vitro Assays: Screen for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) or receptor binding using radioligand displacement studies .

- Molecular Docking: Use software like AutoDock Vina to predict interactions with target proteins (e.g., binding to bacterial DNA gyrase) .

- Metabolomic Profiling: LC-MS/MS-based untargeted metabolomics identifies pathway perturbations in treated cell lines .

Q. How can computational chemistry aid in the design of pyran-2-one derivatives with enhanced properties?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- QSAR Modeling: Train models on datasets of pyran-2-one derivatives to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

- Crystallographic Refinement: Use SHELXL for high-resolution X-ray structure determination to guide rational modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.